molecular formula C7H3BrClF2NO3 B1404756 1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene CAS No. 1417567-06-6

1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene

Cat. No.: B1404756
CAS No.: 1417567-06-6
M. Wt: 302.46 g/mol
InChI Key: OFQWMNHQEIMLCL-UHFFFAOYSA-N
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Description

1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene is an organic compound with the molecular formula C7H4BrClF2O2 It is a halogenated aromatic compound that features a bromine, chlorine, and difluoromethoxy group attached to a benzene ring, along with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving halogenated aromatic compounds.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, particularly in the design of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-chloro-2-fluorobenzene
  • 1-Bromo-2,4-difluorobenzene
  • 1-Bromo-4-chlorobenzene

Uniqueness

1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene is unique due to the presence of both a difluoromethoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of multiple halogens also makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

1-bromo-4-[chloro(difluoro)methoxy]-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF2NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQWMNHQEIMLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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